1-Acetyl-2-methylpyrrolidine

描述

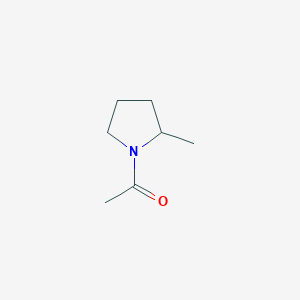

Structure

3D Structure

属性

IUPAC Name |

1-(2-methylpyrrolidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-6-4-3-5-8(6)7(2)9/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPWKAZSHYHFTIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN1C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18912-61-3 | |

| Record name | 1-(2-methyl-1-pyrrolidinyl)-ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Acetyl 2 Methylpyrrolidine and Its Stereoisomers

Strategies for Pyrrolidine (B122466) Ring Construction and Functionalization

The synthesis of the 1-acetyl-2-methylpyrrolidine scaffold can be broadly categorized into two main approaches: the de novo construction of the pyrrolidine ring and the functionalization of a pre-existing pyrrolidine structure.

Ring Formation Approaches

Several powerful methods have been developed for the construction of the pyrrolidine ring, offering access to a wide variety of substituted derivatives.

[3+2] Cycloaddition Reactions: One of the most versatile and widely employed methods for pyrrolidine synthesis is the [3+2] cycloaddition reaction of azomethine ylides with alkenes. osaka-u.ac.jprsc.org This approach is highly valued for its ability to generate multiple stereocenters in a single step with a high degree of stereocontrol. mappingignorance.orgrsc.org The reaction involves the in-situ generation of an azomethine ylide, which then reacts with a dipolarophile (an alkene) to form the five-membered pyrrolidine ring. nih.gov The substituents on both the azomethine ylide and the alkene dictate the final substitution pattern of the pyrrolidine.

Intramolecular Cyclization: Intramolecular cyclization reactions represent another key strategy for pyrrolidine ring formation. osaka-u.ac.jp These methods involve the cyclization of a linear precursor containing a nitrogen atom and a suitable reactive group. Common examples include the amination of unsaturated carbon-carbon bonds and the insertion of nitrene species into C-H bonds. osaka-u.ac.jp For instance, dirhodium-catalyzed intramolecular nitrene insertion into sp³ C-H bonds allows for the regio- and diastereoselective synthesis of N-unprotected pyrrolidines.

Ring Contraction of Pyridines: A more recent and innovative approach involves the photo-promoted ring contraction of pyridines to afford pyrrolidine derivatives. osaka-u.ac.jpresearchgate.netnih.gov This method utilizes abundant and readily available pyridine (B92270) starting materials to access synthetically valuable pyrrolidine skeletons. The reaction proceeds through a series of intermediates, including a 2-silyl-1,2-dihydropyridine and a vinylazomethine ylide, ultimately yielding a pyrrolidine derivative. osaka-u.ac.jpresearchgate.netnih.gov

| Ring Formation Approach | Description | Key Features |

| [3+2] Cycloaddition | Reaction of an azomethine ylide with an alkene. | High stereoselectivity, potential to form four new contiguous stereocenters. mappingignorance.orgrsc.org |

| Intramolecular Cyclization | Cyclization of a linear precursor containing a nitrogen atom. | Can be catalyzed by various metals, allows for C-H amination. osaka-u.ac.jporganic-chemistry.org |

| Ring Contraction of Pyridines | Photo-promoted reaction of pyridines with silylborane. | Utilizes abundant starting materials, provides access to functionalized pyrrolidines. osaka-u.ac.jpresearchgate.netnih.gov |

Functionalization of Preformed Pyrrolidine Rings

An alternative to de novo ring synthesis is the modification of readily available, often chiral, pyrrolidine precursors. Proline and its derivatives are common starting materials for this approach. nih.gov The existing stereocenters in these precursors can be used to direct the stereochemistry of subsequent reactions. Functionalization can involve reactions at the nitrogen atom, such as acylation to introduce the acetyl group, or at various positions on the carbon skeleton. For example, a process for preparing 2-(R)-methylpyrrolidine from (S)-prolinol involves the protection of the nitrogen, conversion of the hydroxyl group to a leaving group, and subsequent nucleophilic substitution with a methyl group. google.com

Enantioselective Synthesis of Chiral this compound Derivatives

Achieving high enantioselectivity is crucial for the synthesis of specific stereoisomers of this compound, which may exhibit distinct biological activities. mappingignorance.org Several strategies are employed to control the stereochemical outcome of the synthesis.

Chiral Auxiliaries and Catalysts in Asymmetric Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical course of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed.

Evans Oxazolidinones and Oppolzer's Camphorsultam: These are well-known chiral auxiliaries that have been successfully used in asymmetric synthesis, including 1,3-dipolar cycloaddition reactions to form pyrrolidines. acs.org For instance, Oppolzer's chiral sultam can direct the asymmetric 1,3-dipolar cycloaddition to achieve high diastereoselectivity and enantioselectivity in the construction of 3,4-syn substituted pyrrolidine moieties. acs.org

Asymmetric Catalysis: The use of chiral catalysts is a highly efficient method for enantioselective synthesis. In the context of pyrrolidine synthesis, catalytic asymmetric 1,3-dipolar cycloadditions of azomethine ylides are particularly powerful. mappingignorance.orgrsc.org Chiral metal complexes, often involving copper(I) or silver(I), can catalyze these reactions to produce highly enantiomerically enriched pyrrolidines. mappingignorance.org The choice of catalyst and reaction conditions can even allow for stereodivergent synthesis, providing access to different stereoisomers from the same starting materials. rsc.org

| Chiral Auxiliary/Catalyst | Application in Pyrrolidine Synthesis |

| Evans Oxazolidinones | Employed to exert diastereofacial bias in 1,3-dipolar cycloaddition reactions. acs.org |

| Oppolzer's Camphorsultam | Directs asymmetric 1,3-dipolar cycloaddition for the synthesis of chiral pyrrolidines. acs.org |

| Chiral Metal Catalysts (e.g., Cu(I), Ag(I)) | Catalyze asymmetric 1,3-dipolar cycloadditions of azomethine ylides with high enantioselectivity. mappingignorance.org |

Diastereoselective Addition Reactions

Diastereoselective reactions are crucial for creating new stereocenters with a defined relationship to existing ones. In the synthesis of substituted pyrrolidines, diastereoselective addition reactions are frequently employed. For example, the diastereoselective aza-Michael addition of a chiral sulfinamide to a Michael acceptor can lead to the formation of a pyrrolidine ring with high diastereoselectivity. thieme-connect.com Similarly, the addition of Grignard reagents to chiral imines derived from α-amino acids can proceed with high diastereoselectivity, allowing for the synthesis of stereochemically defined pyrrolidines.

Control of Stereochemistry and Absolute Configuration in Pyrrolidine Systems

The final stereochemistry and absolute configuration of the pyrrolidine ring are determined by the chosen synthetic strategy. The inherent non-planarity of the five-membered pyrrolidine ring, often described as an "envelope" or "twist" conformation, plays a significant role in its stereochemical behavior. nih.govbeilstein-journals.org

The introduction of substituents on the ring influences its conformational preferences. For instance, in 1,3-dipolar cycloaddition reactions, the stereochemistry of the starting alkene is transferred to the newly formed pyrrolidine ring. The use of chiral catalysts or auxiliaries then dictates the facial selectivity of the cycloaddition, thereby determining the absolute configuration of the product. rsc.org

Computational studies can also play a role in understanding and predicting the stereochemical outcome of these reactions, helping to elucidate the transition state geometries that lead to the observed diastereoselectivity. acs.orgnih.gov By carefully selecting the starting materials, reagents, and reaction conditions, chemists can effectively control the stereochemistry at each chiral center, enabling the synthesis of specific enantiomers and diastereomers of this compound.

Multicomponent Reaction Approaches to Pyrrolidine Scaffolds

Multicomponent reactions (MCRs) are powerful synthetic strategies in which three or more reactants combine in a single, one-pot operation to form a complex product. uniba.it These reactions are highly valued in organic and medicinal chemistry for their efficiency, atom economy, and ability to rapidly generate molecular diversity from simple starting materials. uniba.itresearchgate.net MCRs offer significant advantages over traditional multi-step syntheses by reducing waste, saving time, and simplifying purification processes, making them an ideal approach for constructing libraries of heterocyclic compounds like pyrrolidines. researchgate.nettandfonline.com

A notable example of a highly diastereoselective MCR for synthesizing substituted pyrrolidines involves the titanium-catalyzed reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent. acs.orgnih.gov This one-pot operation can efficiently create up to three contiguous stereogenic centers with excellent diastereoselectivity. acs.orgnih.gov The choice of nucleophile and the stoichiometry of the Lewis acid catalyst, Titanium tetrachloride (TiCl₄), are crucial for the reaction's outcome. acs.orgnih.gov For instance, using 4.2 equivalents of TiCl₄ with enolsilanes or tert-butyl enol ethers as nucleophiles exclusively yields the pyrrolidine derivative as a single diastereomer in good to excellent yields. acs.orgnih.gov

The feasibility of this protocol has been investigated with various nucleophiles, demonstrating its versatility in generating a range of functionalized pyrrolidines. nih.gov Key findings from this research are summarized in the table below.

| Entry | Nucleophile | Catalyst (Equivalents) | Diastereomeric Ratio (dr) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Allyltributylstannane | TiCl₄ (1.2) | 99/1 | Good | nih.gov |

| 2 | Triethylsilane | TiCl₄ (1.2) | 90/10 | Not Specified | nih.gov |

| 3 | Tributyltinhydride | TiCl₄ (1.2) | Reduced | Reduced | nih.gov |

| 4 | Enolsilane 6a | TiCl₄ (4.2) | Single Diastereomer | 63 | acs.orgnih.gov |

| 5 | tert-Butyl enol ether 6b | TiCl₄ (4.2) | Single Diastereomer | Excellent | acs.orgnih.gov |

Another widely used MCR approach for pyrrolidine synthesis is the [3+2] cycloaddition reaction, often utilizing an azomethine ylide intermediate. tandfonline.com For example, spirooxindole pyrrolidine derivatives can be synthesized via a one-pot, three-component reaction. tandfonline.com This process typically begins with the in-situ formation of an azomethine ylide from the reaction of isatin (B1672199) and an amino acid, which then reacts with a suitable dipolarophile, such as (Z)-5-arylidine-2-thioxothiazolidin-4-ones, to produce the final spiro-pyrrolidine product. tandfonline.com

The scope of MCRs in pyrrolidine synthesis also includes so-called pseudo-multicomponent reactions, where one of the reagents is used in more than one step of the reaction sequence. semanticscholar.org An example is the base-catalyzed, one-pot synthesis of 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines, which involves the reaction of an imidazoline (B1206853) with two equivalents of an electron-deficient terminal alkyne. semanticscholar.org The reaction proceeds through an initial Michael addition of the imidazoline to one alkyne molecule, followed by a series of steps involving the second alkyne molecule to form the final cyclized product. semanticscholar.org

The diversity of MCRs allows for the synthesis of a wide array of pyrrolidine derivatives, including pyrrolidine-2-carboxylates through one-pot reactions between aldehydes, amino acid esters, and chalcones. tandfonline.com These varied methodologies underscore the flexibility and power of multicomponent reactions in constructing complex and functionally diverse pyrrolidine scaffolds.

Structure Activity Relationship Sar Studies of 1 Acetyl 2 Methylpyrrolidine and Analogues

Influence of Substituent Variations on Biological Activity

The biological activity of pyrrolidine (B122466) derivatives can be significantly altered by the nature and position of substituents on the pyrrolidine ring and its appended groups. nih.govnih.gov SAR analyses have revealed that even minor changes can lead to substantial differences in potency and target selectivity.

For instance, in a series of pyrrolidine-based inhibitors of poly(ADP-ribose) polymerase (PARP), the length of an alkyl chain and the presence of a carbonyl group were found to be critical for biological activity. nih.gov Specifically, derivatives with a three-carbon atom chain exhibited the highest potency. nih.gov This highlights the importance of optimizing linker length and composition in connecting the pyrrolidine core to other pharmacophoric elements.

Furthermore, the introduction of different substituents on the pyrrolidine ring can modulate various physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn affect the molecule's interaction with its biological target. nih.gov For example, the addition of electron-donating or electron-withdrawing groups can influence the electronic environment of the molecule, impacting its binding affinity. nih.gov

| Compound Series | Key Substituent Variation | Impact on Biological Activity | Reference |

|---|---|---|---|

| PARP Inhibitors | Alkyl chain length | A three-carbon chain was found to be optimal for potency. | nih.gov |

| G-protein Coupled Receptor 40 (GPR40) Agonists | cis-4-CF3 substituent | Favors a pseudo-axial conformation of the acetic acid group at position 2, which is the main pharmacophore. | nih.gov |

| Antiestrogen (B12405530) Benzopyran Derivatives | Stereospecific orientation of 3-R-methylpyrrolidine | Changes the binding mode within the hormone-binding pocket. | nih.gov |

Stereochemical Impact on Ligand-Receptor Interactions

The stereochemistry of the pyrrolidine ring and its substituents is a crucial determinant of biological activity. nih.govnih.gov The chiral centers within the pyrrolidine scaffold allow for the existence of different stereoisomers, which can exhibit distinct pharmacological profiles due to their differential interactions with enantioselective biological targets like proteins. nih.govnih.gov

The spatial orientation of substituents on the pyrrolidine ring can lead to significant differences in biological responses between enantiomers. nih.govnih.gov This enantiomeric specificity arises from the fact that biological receptors are themselves chiral, leading to diastereomeric interactions with chiral ligands.

For example, studies on G-protein coupled receptor 40 (GRP40) agonists demonstrated that a specific stereoisomer, the (R,R) enantiomer, showed full agonism, highlighting the importance of precise stereochemistry for activity. nih.gov Similarly, the stereospecific orientation of a 3-R-methylpyrrolidine substituent in antiestrogen benzopyran derivatives was shown to alter the binding mode within the estrogen receptor's hormone-binding pocket. nih.gov This underscores the principle that a single enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or even contribute to off-target effects.

The three-dimensional shape of a molecule, dictated by its conformational preferences, is a key factor in its ability to bind to a biological target. nih.govnih.gov The pyrrolidine ring is not flat and can adopt various "envelope" and "twisted" conformations. nih.gov The specific conformation adopted can be influenced by the substituents on the ring, a phenomenon that can be harnessed in drug design to lock the molecule in a bioactive conformation. nih.govnih.gov

Pharmacophore Space Exploration of Pyrrolidine Derivatives

The pyrrolidine scaffold is considered an excellent starting point for exploring pharmacophore space due to its sp3-hybridized nature and inherent three-dimensionality. nih.govnih.gov This allows for the generation of a diverse range of molecular shapes and the presentation of functional groups in various spatial orientations, increasing the probability of achieving a favorable interaction with a biological target. nih.govnih.gov

The non-planar structure of the pyrrolidine ring provides a greater three-dimensional coverage compared to flat aromatic rings. nih.gov This "globular" 3D shape can lead to improved drug-like properties, such as solubility and lipophilicity, which are critical for a molecule's pharmacokinetic profile. nih.gov By systematically modifying the substituents and stereochemistry of the pyrrolidine ring, medicinal chemists can efficiently explore the chemical space around a particular biological target to identify novel and potent ligands. nih.govnih.gov

| Feature | Description | Advantage in Drug Discovery | Reference |

|---|---|---|---|

| sp3-Hybridization | Allows for a non-planar, three-dimensional structure. | Efficiently explores pharmacophore space and increases 3D coverage. | nih.govnih.gov |

| Stereochemistry | Presence of chiral centers allows for stereoisomers. | Enables fine-tuning of ligand-receptor interactions and can lead to improved selectivity and potency. | nih.govnih.gov |

| Pseudorotation | Inherent flexibility of the five-membered ring. | Offers energetically advantageous conformations, providing diverse 3D arrangements of substituents. | nih.gov |

Enzyme Inhibition Studies (in vitro)

The inhibitory effects of 1-acetyl-2-methylpyrrolidine derivatives on several key enzymes have been a primary focus of research. These studies have revealed the potential of these compounds to modulate enzymatic pathways involved in various physiological and pathological processes.

Derivatives of N-substituted-acetylpyrrolidine have demonstrated notable inhibitory activity against carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase, which are implicated in type 2 diabetes mellitus. nih.govnih.gov The inhibition of these enzymes can help regulate postprandial glucose levels by delaying carbohydrate digestion. nih.gov

In one study, N-(benzyl)-2-acetylpyrrolidine (designated as 4a) and N-(tosyl)-2-acetylpyrrolidine (designated as 4b) were synthesized and evaluated for their inhibitory potential. nih.govmui.ac.irresearchgate.net Both compounds exhibited inhibitory activity against α-glucosidase and α-amylase, with compound 4a showing the highest potency against α-glucosidase with an IC50 value of 0.52 ± 0.02 mM. nih.govnih.govmui.ac.irresearchgate.net Compound 4b also showed significant inhibition of α-glucosidase with an IC50 value of 1.64 ± 0.08 mM. nih.govnih.govmui.ac.irresearchgate.net Kinetic analysis revealed that both compounds function as mixed-type inhibitors, indicating they can bind to both the free enzyme and the enzyme-substrate complex. nih.govnih.govresearchgate.net

| Compound | Target Enzyme | IC50 (mM) | Inhibition Type |

| N-(benzyl)-2-acetylpyrrolidine (4a) | α-glucosidase | 0.52 ± 0.02 | Mixed |

| N-(benzyl)-2-acetylpyrrolidine (4a) | α-amylase | 2.72 ± 0.09 | Mixed |

| N-(tosyl)-2-acetylpyrrolidine (4b) | α-glucosidase | 1.64 ± 0.08 | Mixed |

| N-(tosyl)-2-acetylpyrrolidine (4b) | α-amylase | 3.21 ± 0.65 | Mixed |

This table summarizes the inhibitory activity of N-substituted-2-acetylpyrrolidine derivatives against α-glucosidase and α-amylase.

Further research into pyrrolidine derivatives has identified compounds with even greater potency. For instance, a 4-methoxy analogue, compound 3g, displayed significant inhibitory activity against both α-amylase and α-glucosidase with IC50 values of 26.24 µg/mL and 18.04 µg/mL, respectively. nih.gov

Dipeptidyl peptidase-4 (DPP-4) is a key enzyme in glucose metabolism, and its inhibition is a validated therapeutic strategy for type 2 diabetes. mdpi.comresearchgate.netbohrium.com DPP-4 inhibitors work by preventing the breakdown of incretin hormones, which in turn increases insulin secretion and reduces glucagon levels. nih.gov Certain this compound derivatives have been identified as potent and selective DPP-4 inhibitors. For example, 1-[[(3-hydroxy-1-adamantyl) amino] acetyl]-2-cyano-(S)-pyrrolidine has been reported as a potent, selective, and orally bioavailable DPP-4 inhibitor with antihyperglycemic properties. mui.ac.ir

Poly(ADP-ribose) polymerases (PARPs) are enzymes involved in DNA repair, and their inhibition is a promising strategy in cancer therapy, particularly for cancers with deficiencies in other DNA repair pathways like BRCA mutations. nih.govsemanticscholar.orgyoutube.com A notable derivative, 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (veliparib, ABT-888), has been developed as a potent inhibitor of both PARP-1 and PARP-2. nih.govresearchgate.net This compound exhibited a Ki of 5 nM against both enzymes and an EC50 of 2 nM in a whole-cell assay. nih.gov

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that breaks down the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a primary therapeutic approach for managing the symptoms of Alzheimer's disease. nih.govscienceopen.com Research has shown that oxopyrrolidine derivatives can act as acetylcholinesterase inhibitors, suggesting the potential for this class of compounds in the development of anti-Alzheimer's agents. mui.ac.ir

Receptor Modulation and Signaling Pathway Research (in vitro)

In addition to enzyme inhibition, this compound derivatives have been explored for their ability to interact with and modulate cellular receptors and signaling pathways.

Thyrotropin-releasing hormone (TRH) is a hypothalamic hormone that interacts with specific G protein-coupled receptors, TRH-R1 and TRH-R2, to exert its effects. nih.gov These receptors are distributed throughout the brain and peripheral tissues. nih.gov Derivatives of this compound have been designed as TRH mimetics. One such compound, JAK4D, has been shown to bind with nanomolar affinity to a pharmacologically distinct TRH receptor subtype in the human brain. dntb.gov.uaelsevierpure.com Another derivative, Rovatirelin Hydrate, which incorporates a (2R)-2-methylpyrrolidine moiety, has been identified as an orally effective TRH mimetic. nih.govacs.org The (2R)-methylpyrrolidine group in this compound was found to be significant for increasing tissue distribution. nih.govacs.org

An exploration into the biological effects of this compound derivatives reveals significant therapeutic potential, particularly in the realms of inflammatory and infectious diseases. These compounds have been the subject of various studies to determine their efficacy as inhibitors of key biological pathways and as antimicrobial agents. This article details the findings from mechanistic and in vitro investigations into these derivatives.

Computational Chemistry and in Silico Modeling for 1 Acetyl 2 Methylpyrrolidine Research

Molecular Docking Analysis of Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as a small molecule, might interact with a protein's active site.

Binding Mode Predictions and Energetic Analysis

There are no specific molecular docking studies in the available scientific literature that detail the binding mode predictions or the energetic analysis (e.g., binding free energy calculations) for 1-Acetyl-2-methylpyrrolidine with any specific protein target. Such an analysis would typically involve predicting the conformation of the compound within a protein's binding pocket and calculating the strength of the interaction in terms of kcal/mol.

Identification of Key Amino Acid Residues and Active Site Interactions

Without docking studies, the key amino acid residues that might interact with this compound within a protein's active site have not been identified. This type of analysis would normally reveal crucial interactions like hydrogen bonds, hydrophobic interactions, or salt bridges that stabilize the ligand-protein complex.

Density Functional Theory (DFT) Calculations and Quantum Chemistry

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It is a powerful tool for predicting molecular properties and reaction mechanisms.

Elucidation of Reaction Mechanisms

No published DFT studies were found that specifically elucidate reaction mechanisms involving this compound. Such research would involve calculating the energy profiles of reaction pathways, including the structures of transition states and intermediates, to understand how the molecule is formed or how it reacts with other chemical species.

Analysis of Electronic Structures and Molecular Stabilities

A detailed analysis of the electronic structure (such as HOMO-LUMO energy gaps) and molecular stability of this compound using DFT calculations is not available in the current literature. These calculations would provide insight into the molecule's reactivity, kinetic stability, and other electronic properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are regression or classification models used in chemistry and biology to correlate the chemical structure of a substance with a specific activity, such as biological activity or chemical reactivity.

While numerous QSAR studies have been conducted on various classes of pyrrolidine (B122466) derivatives to predict their biological activities, no specific QSAR models have been developed or published for a series of compounds directly related to this compound. Developing a QSAR model requires a dataset of structurally similar compounds with measured activity, which does not appear to be available for this specific molecule.

Conformational Analysis and Prediction of Stereochemical Behavior

Computational chemistry and in silico modeling are indispensable tools for investigating the three-dimensional structure and dynamic behavior of molecules like this compound. These methods provide deep insights into the molecule's conformational landscape, which is critical for understanding its stereochemical properties and potential interactions with biological systems. The conformational flexibility of this compound is primarily governed by two structural features: the rotation about the amide bond and the puckering of the five-membered pyrrolidine ring.

Amide Bond Isomerism: s-trans and s-cis Conformers

A key conformational feature of N-acetylated pyrrolidine derivatives is the restricted rotation around the C-N amide bond due to its partial double bond character. This restriction gives rise to two distinct planar conformers, commonly referred to as s-trans (or E) and s-cis (or Z) isomers. In the s-trans conformation, the acetyl group's carbonyl oxygen and the pyrrolidine ring's C5 carbon are on opposite sides of the C-N bond, while in the s-cis conformation, they are on the same side.

Computational studies on analogous compounds, such as N-acetyl-L-proline, have extensively explored the energetic landscape of this isomerization. nih.govrsc.org These studies, often employing Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) methods, calculate the relative stabilities of the two conformers. nih.gov For many N-acylproline analogs, the energy barrier to interconversion is significant, allowing for the co-existence of both isomers in solution at room temperature. nih.gov

The relative population of these isomers can be influenced by steric hindrance and the solvent environment. For N-acetyl-L-proline at neutral pH, the trans and cis isomers are present in nearly equal ratios (approximately 1:1). nih.gov However, the introduction of a methyl group at the C2 position, as in this compound, is predicted to introduce steric strain. This strain would likely destabilize the s-cis conformer, where the acetyl methyl group and the C2-methyl group are in closer proximity, thus favoring the s-trans conformation.

| Conformer | Dihedral Angle (ω, O=C-N-C2) | Predicted Relative Energy (kcal/mol) | Predicted Population at 298 K | Rationale for Prediction |

|---|---|---|---|---|

| s-trans | ~180° | 0.0 (most stable) | >50% | Reduced steric hindrance between the acetyl methyl and the C2-methyl group. |

| s-cis | ~0° | >0 | <50% | Increased steric repulsion between the acetyl methyl and the C2-methyl group. |

Pyrrolidine Ring Puckering

The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve torsional strain. The two most common, low-energy puckering modes are the "UP" and "DOWN" conformations, also described as envelope or twist forms where specific atoms deviate from a mean plane. researchgate.netresearchgate.net The Cγ-exo and Cγ-endo puckers are frequently discussed in the context of proline derivatives. nih.gov

In silico studies have shown that the preferred ring pucker is strongly correlated with the cis/trans state of the N-acyl bond. researchgate.net

Trans Isomers : For proline residues with a trans amide bond, the UP and DOWN puckers are often similarly populated. nih.gov

Cis Isomers : In contrast, proline residues with a cis amide bond show a strong preference for the DOWN pucker. nih.gov

Molecular dynamics (MD) simulations can be used to explore the dynamic transitions between these puckered states and to understand how the 2-methyl substituent might influence the ring's flexibility and preferred geometry. nih.govresearchgate.net

| Amide Conformer | Predicted Dominant Ring Pucker | Key Feature |

|---|---|---|

| s-trans | UP or DOWN (nearly equal probability) | The C2-methyl group may slightly favor one pucker to minimize steric interactions. |

| s-cis | DOWN | A strong preference observed in analogous proline-containing structures. nih.gov |

Prediction of Stereochemical Behavior

For this compound, the sterically favored s-trans conformer would expose a specific face of the pyrrolidine ring for intermolecular interactions. The orientation of the 2-methyl group relative to the rest of the molecule is fixed by this conformational preference, which is crucial for stereoselective recognition and reactivity. Computational docking studies, which place the calculated low-energy conformer of a ligand into a receptor's binding site, rely on this detailed conformational analysis to predict binding affinity and orientation. Therefore, understanding the conformational landscape through in silico modeling is a foundational step in predicting the compound's biological and chemical stereospecificity.

Role of 1 Acetyl 2 Methylpyrrolidine Scaffolds in Natural Product Research

Occurrence of Pyrrolidine (B122466) Moieties in Natural Alkaloids and Bioactive Metabolites

The pyrrolidine nucleus is a key structural feature in numerous alkaloids and bioactive compounds isolated from a wide range of natural sources, including plants, fungi, and bacteria. frontiersin.orgnih.gov These compounds exhibit significant structural diversity, from simple 2-substituted pyrrolidines to more complex fused systems like those found in pyrrolizidine, tropane, and indolizidine alkaloids. nih.govresearchgate.net The presence of the pyrrolidine ring is often crucial for the molecule's pharmacological effects. frontiersin.org

Pyrrolidine alkaloids are a major group of natural products chemically derived from pyrrolidine. wikipedia.org Notable examples include hygrine and cuscohygrine, which are found in the leaves of the coca shrub (Erythroxylum coca). wikipedia.org Another representative is (-)-codonopsinine, isolated from the tiger bell woodland vine (Codonopsis clematidea). wikipedia.org Pyrrolizidine alkaloids (PAs), which feature a bicyclic structure of two fused five-membered rings with a nitrogen at the bridgehead, are synthesized by an estimated 6,000 plant species as a defense mechanism against herbivores. nih.gov They are commonly found in plants from the Asteraceae, Boraginaceae, and Fabaceae families. wikipedia.org

The biological activities of these pyrrolidine-containing natural products are diverse. Many exhibit potent biological effects, including antimicrobial, antiviral, antitumor, anti-inflammatory, and neurotoxic activities. researchgate.netresearchgate.netwikipedia.org For instance, certain pyrrolidine derivatives have shown antitrypanosomatid and antiplasmodial activities. frontiersin.org Aegyptolidine A and B, isolated from the fungus Aspergillus aegyptiacus, are other examples of potentially bioactive pyrrolidine alkaloids. frontiersin.org The wide range of activities makes the pyrrolidine scaffold a valuable pharmacophore in the development of new therapeutic agents. frontiersin.orgresearchgate.net

Table 1: Examples of Natural Alkaloids Containing Pyrrolidine Moieties

| Alkaloid Name | Natural Source | Key Structural Feature | Notable Biological Activity |

|---|---|---|---|

| Hygrine | Coca shrub (Erythroxylum coca) | Simple substituted pyrrolidine | Sedative, Narcotic wikipedia.org |

| Cuscohygrine | Coca shrub (Erythroxylum coca) | Two pyrrolidine rings | Sedative, Narcotic wikipedia.orgmdpi.com |

| Retronecine | Common groundsel (Senecio vulgaris) | Pyrrolizidine (necine base) | Hepatotoxic, Genotoxic wikipedia.org |

| Lasiocarpine | Heliotropium europaeum | Pyrrolizidine | Antimicrobial wikipedia.org |

| (-)-Codonopsinine | Tiger bell (Codonopsis clematidea) | Substituted pyrrolidine | Not specified wikipedia.org |

| Anisomycin | Streptomyces species | Substituted pyrrolidine | Antibiotic, Protein synthesis inhibitor researchgate.net |

Biosynthetic Pathways Involving Pyrrolidine Intermediates

The biosynthesis of the pyrrolidine ring in natural products primarily originates from the amino acids L-ornithine and L-proline, which themselves are derived from L-glutamate. nih.govwikipedia.orgimperial.ac.uk These pathways are central to the primary metabolism of organisms and provide the fundamental building blocks for a variety of secondary metabolites, including numerous alkaloids. imperial.ac.ukfrontiersin.org

Two main pathways lead to the formation of proline, a direct precursor to the pyrrolidine ring:

The Glutamate Pathway: L-glutamate is converted to glutamate-5-semialdehyde. This intermediate spontaneously cyclizes to form Δ¹-pyrroline-5-carboxylic acid (P5C), which is then reduced by the enzyme P5C reductase (P5CR) to yield L-proline. wikipedia.orgnih.gov

The Ornithine Pathway: L-ornithine is converted to glutamate-5-semialdehyde by the enzyme ornithine δ-aminotransferase (δ-OAT). nih.govresearchgate.net The resulting semialdehyde then follows the same cyclization and reduction steps as in the glutamate pathway to form proline. researchgate.net

In the biosynthesis of more complex alkaloids, such as pyrrolizidine alkaloids (PAs), the pathway begins with the formation of homospermidine. wikipedia.org The enzyme homospermidine synthase (HSS), which is the first committed enzyme in PA biosynthesis, catalyzes the reaction between two molecules of putrescine (derived from ornithine) to form homospermidine. nih.govresearchgate.net This intermediate then undergoes a series of oxidation and cyclization reactions to form the characteristic bicyclic pyrrolizidine core, also known as the necine base. wikipedia.org For example, the oxidation of homospermidine leads to pyrrolizidine-1-carbaldehyde, which is then reduced to 1-hydroxymethylpyrrolizidine, a key intermediate that is further processed to form various necine bases like retronecine. wikipedia.org

Table 2: Key Precursors and Intermediates in Pyrrolidine Biosynthesis

| Precursor/Intermediate | Originating Amino Acid | Key Enzyme(s) | Resulting Structure/Product |

|---|---|---|---|

| Glutamate-5-semialdehyde | L-Glutamate, L-Ornithine | Glutamate 5-kinase, Ornithine aminotransferase | Spontaneously cyclizes to P5C wikipedia.orgresearchgate.net |

| Δ¹-Pyrroline-5-carboxylic acid (P5C) | Glutamate-5-semialdehyde | (Spontaneous cyclization) | Reduced to Proline nih.gov |

| L-Proline | P5C | P5C reductase (P5CR) | A primary pyrrolidine-containing amino acid nih.gov |

| Putrescine | L-Ornithine | Ornithine decarboxylase | Precursor for homospermidine wikipedia.org |

| Homospermidine | Putrescine | Homospermidine synthase (HSS) | Specific precursor for pyrrolizidine alkaloids nih.govresearchgate.net |

Natural Product-Inspired Design and Synthesis of Derivatives

The pyrrolidine scaffold found in natural products is a privileged structure in medicinal chemistry, inspiring the design and synthesis of novel bioactive compounds. frontiersin.orgnih.gov Chemists utilize natural alkaloids as starting points to create derivatives with potentially enhanced potency, selectivity, or improved pharmacokinetic properties. mdpi.com The stereochemistry of the pyrrolidine ring, which can contain up to four stereogenic centers, allows for a detailed exploration of three-dimensional chemical space, a desirable feature in drug design. nih.gov

Synthetic strategies often involve either the functionalization of a pre-existing pyrrolidine ring, such as L-proline and its derivatives, or the construction of the ring from acyclic precursors. mdpi.com For example, the non-essential amino acid L-proline is frequently used as a chiral building block for the stereoselective synthesis of more complex molecules. nih.gov

One common synthetic approach is the 1,3-dipolar cycloaddition reaction, which can be used to construct the pyrrolidine ring with a high degree of stereocontrol. researchgate.net This method has been employed to synthesize a variety of benzimidazole carboxamides bearing a pyrrolidine nucleus, which have been tested as inhibitors of poly(ADP-ribose) polymerase (PARP) enzymes. nih.gov

Furthermore, the development of synthetic methods to access novel pyrrolidine structures, such as enantioenriched 2,2-disubstituted pyrrolidines, opens up new avenues for pharmaceutical innovation. nih.gov These synthetic efforts are often aimed at creating analogues of natural products with improved therapeutic profiles. For instance, researchers have designed and synthesized bis-indole compounds inspired by marine natural products like Topsentin, replacing a rigid heterocyclic spacer with a more flexible linker, which resulted in promising antitumor activity. mdpi.com This highlights a key strategy in natural product-inspired synthesis: modifying the original scaffold to optimize biological activity for a specific therapeutic target. mdpi.com

Advanced Research Avenues and Future Directions

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

Recent advancements have seen the rise of biocatalytic approaches for the asymmetric synthesis of 2-substituted pyrrolidines. The use of enzymes, such as transaminases, offers a green and highly enantioselective route to chiral pyrrolidine (B122466) cores. nih.govacs.org These enzymatic reactions can proceed under mild conditions and often provide access to specific stereoisomers that are challenging to obtain through traditional chemical methods. For instance, transaminases have been successfully employed in the asymmetric synthesis of various 2-substituted pyrrolidines starting from commercially available ω-chloroketones, achieving high enantiomeric excesses. nih.govacs.org

In the realm of organometallic catalysis, iridium-catalyzed reductive generation of azomethine ylides from amides and lactams has emerged as a powerful tool for the synthesis of functionalized pyrrolidines. acs.org This method allows for the construction of the pyrrolidine ring through [3+2] dipolar cycloaddition reactions under mild conditions, offering a broad substrate scope. acs.org Furthermore, the development of novel chiral ligands for these catalytic systems is a key area of research aimed at achieving higher levels of stereocontrol.

The selective acylation of the pyrrolidine nitrogen, a crucial step in the synthesis of compounds like 1-Acetyl-2-methylpyrrolidine, is also a subject of ongoing research. Traditional methods often require protecting groups and can lack selectivity, especially in complex molecules. Novel catalytic systems and reagents are being explored to achieve direct and selective N-acetylation. nih.gov Green chemistry principles are also being applied, with studies focusing on the use of safer acetylating agents and solvent-free or aqueous reaction conditions to minimize environmental impact.

A significant challenge in the synthesis of this compound is the control of the stereocenter at the 2-position. Enantioselective synthesis is crucial as different enantiomers of a chiral drug can have vastly different pharmacological activities and toxicities. Research in this area is focused on the development of chiral catalysts and auxiliaries that can direct the stereochemical outcome of the reaction, leading to the desired enantiomer in high purity. nih.govnih.gov

Table 1: Comparison of Synthetic Methodologies for Pyrrolidine Derivatives

| Methodology | Key Features | Advantages | Challenges |

| Biocatalysis (e.g., Transaminases) | Use of enzymes as catalysts. nih.govacs.org | High enantioselectivity, mild reaction conditions, environmentally friendly. nih.govacs.org | Substrate scope can be limited, enzyme stability and cost. |

| Iridium-Catalyzed Cycloaddition | In situ generation of azomethine ylides. acs.org | Broad substrate scope, mild conditions, access to complex pyrrolidines. acs.org | Catalyst cost and sensitivity, regioselectivity control. |

| Asymmetric Allylic Alkylation | Creation of stereogenic quaternary centers. nih.gov | Access to enantioenriched 2,2-disubstituted pyrrolidines. nih.gov | Multi-step process, optimization of reaction conditions. |

| Organocatalysis | Use of small organic molecules as catalysts. | Metal-free, often milder conditions, readily available catalysts. | Catalyst loading can be high, scalability challenges. |

Integration of Artificial Intelligence and Machine Learning in Drug Discovery and Design for Pyrrolidine Derivatives

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and its impact on the design and development of pyrrolidine-based compounds is significant. These computational tools are being employed to accelerate various stages of the drug discovery pipeline, from target identification to lead optimization and even synthesis planning.

One of the key applications of AI and ML is in the prediction of the biological activity of novel pyrrolidine derivatives. By training algorithms on large datasets of known compounds and their activities, it is possible to build predictive models that can screen virtual libraries of new pyrrolidine-based molecules and identify those with a high probability of being active against a specific biological target. acs.orgnih.gov This in silico screening can significantly reduce the time and cost associated with traditional high-throughput screening. Machine learning models can analyze various molecular descriptors, including 1D, 2D, and 3D properties, to establish quantitative structure-activity relationships (QSAR) for pyrrolidine derivatives. researchgate.net

AI is also being used for the de novo design of novel pyrrolidine-based ligands with desired pharmacological properties. rsc.orgnih.gov Generative models, a type of AI, can learn the underlying patterns in existing chemical structures and generate new molecules that are predicted to have high affinity and selectivity for a particular protein target. This approach allows for the exploration of vast chemical spaces and the identification of novel scaffolds that may not be accessible through traditional medicinal chemistry approaches.

Furthermore, AI and machine learning are being utilized to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of pyrrolidine-based drug candidates. nih.gov Early prediction of these properties can help to identify and eliminate compounds with unfavorable profiles at an early stage of development, thereby reducing the high attrition rates in clinical trials.

The application of AI also extends to the synthesis of these complex molecules. Retrosynthesis prediction tools, powered by machine learning, can suggest viable synthetic routes for novel pyrrolidine derivatives, helping chemists to design more efficient and practical syntheses. acs.org

Table 2: Applications of AI and Machine Learning in Pyrrolidine Drug Discovery

| Application Area | AI/ML Techniques | Potential Impact |

| Bioactivity Prediction | QSAR, Deep Neural Networks, Support Vector Machines. acs.orgnih.govresearchgate.net | Faster identification of promising lead compounds, reduced screening costs. |

| De Novo Drug Design | Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs). rsc.orgnih.gov | Discovery of novel chemical scaffolds with desired properties. |

| ADMET Prediction | Random Forest, Gradient Boosting Machines. nih.gov | Early identification of compounds with poor pharmacokinetic profiles, reduced late-stage failures. |

| Retrosynthesis Planning | Neural Networks, Monte Carlo Tree Search. acs.org | More efficient and cost-effective synthesis of novel compounds. |

Exploration of New Therapeutic Targets for Pyrrolidine-Based Compounds

The versatile pyrrolidine scaffold continues to be a rich source of inspiration for the discovery of drugs targeting a wide array of diseases. Researchers are actively exploring new therapeutic targets for pyrrolidine-based compounds, moving beyond established areas and into novel mechanisms of action.

A significant area of investigation is the development of pyrrolidine derivatives as enzyme inhibitors. For example, substituted pyrrolidines have shown promise as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism, making them potential candidates for the treatment of type 2 diabetes. nih.govacs.org Other research has focused on autotaxin (ATX), an enzyme implicated in various inflammatory conditions and cancers, with novel pyrrolidine derivatives being synthesized and evaluated as potent ATX inhibitors. nih.gov The pyrrolidine ring's ability to adopt specific conformations allows it to fit into the active sites of various enzymes, making it a valuable scaffold for inhibitor design.

Beyond enzyme inhibition, pyrrolidine-based compounds are being explored as modulators of various receptors. For instance, novel substituted pyrrolidines have been identified as high-affinity antagonists of the histamine H3 receptor, a target for the treatment of neurological and cognitive disorders. rsc.org The stereochemistry of the pyrrolidine ring is often crucial for achieving high affinity and selectivity for a particular receptor subtype.

The exploration of new therapeutic targets also includes leveraging the pyrrolidine scaffold to create molecules that can modulate protein-protein interactions, which are often considered "undruggable" with traditional small molecules. The three-dimensional nature of the pyrrolidine ring can be exploited to design molecules that can bind to the complex surfaces involved in these interactions.

Furthermore, the unique properties of pyrrolidine alkaloids and their derivatives are being reinvestigated for their potential in modern pharmacotherapy. While some of these natural products have known toxicities, understanding their mechanisms of action can provide valuable insights for the design of safer and more effective therapeutic agents targeting a range of conditions, from microbial infections to cancer. mdpi.com

Table 3: Emerging Therapeutic Targets for Pyrrolidine-Based Compounds

| Therapeutic Target | Disease Area | Examples of Pyrrolidine-Based Modulators |

| α-Amylase and α-Glucosidase | Type 2 Diabetes | Substituted pyrrolidine amides. nih.govacs.org |

| Autotaxin (ATX) | Inflammation, Cancer | Optically active 2-pyrrolidinone and pyrrolidine derivatives. nih.gov |

| Histamine H3 Receptor | Neurological Disorders | Substituted pyrrolidines. rsc.org |

| Dipeptidyl peptidase-IV (DPP-IV) | Type 2 Diabetes | Pyrrolidine sulfonamide derivatives. nih.gov |

| N-acylethanolamine acid amidase (NAAA) | Pain and Inflammation | Pyrrolidine hybrid molecules. nih.gov |

常见问题

Q. Structural Elucidation Methodology

- Dynamic NMR (DNMR) : Resolves ring puckering and acetyl group rotation barriers by analyzing variable-temperature H/C NMR splitting patterns .

- Rotational spectroscopy : Quantifies ground-state conformers in gas-phase studies, critical for understanding interactions in non-polar environments .

- Solid-state NMR : Probes crystalline phase interactions, particularly hydrogen bonding between the acetyl oxygen and adjacent methyl groups .

How should researchers design experiments to assess the metabolic stability of this compound in preclinical models?

Q. Experimental Design

- In vitro hepatic microsome assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Include cytochrome P450 inhibitors (e.g., ketoconazole) to identify metabolic pathways .

- Isotope labeling : Synthesize C-labeled analogs to track metabolite formation in urine and feces from rodent studies .

- Computational ADME prediction : Use software like Schrödinger’s QikProp to estimate permeability (Caco-2) and plasma protein binding .

What strategies mitigate toxicity risks during in vivo studies of this compound-based compounds?

Q. Safety and Toxicity Mitigation

- Ames test : Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100 with metabolic activation (S9 fraction) .

- Cardiotoxicity screening : Assess hERG channel inhibition via patch-clamp electrophysiology to avoid QT interval prolongation .

- Dose optimization : Use allometric scaling from rodent pharmacokinetic data (Cmax, AUC) to establish safe human-equivalent doses .

How can computational modeling predict the impact of 2-methyl substitution on the bioactivity of pyrrolidine derivatives?

Q. Computational Chemistry Approach

- Molecular dynamics (MD) simulations : Simulate ligand-receptor binding (e.g., σ-1 receptor) to compare flexibility of this compound vs. unsubstituted analogs. Use AMBER or GROMACS with explicit solvent models .

- Quantum mechanical (QM) calculations : Calculate electrostatic potential maps (e.g., at the B3LYP/6-31G* level) to predict nucleophilic/electrophilic sites for derivatization .

What analytical workflows validate the enantiomeric purity of this compound in pharmaceutical intermediates?

Q. Quality Control Methodology

- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) and UV detection at 220 nm. Validate resolution with racemic mixtures .

- Vibrational optical activity (VOA) : Combines Raman spectroscopy and CD to detect <0.1% enantiomeric impurities .

- X-ray powder diffraction (XRPD) : Confirm polymorphic purity in bulk samples, critical for reproducibility in formulation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。